
Natrium-Xylol-Sulfonat
Übersicht
Beschreibung
Sodium Xylenesulfonate, also known as Sodium Xylene Sulfonate or simply Xylenesulfonate, is a synthetic, water-soluble compound often used in cosmetic formulations . Its primary function in these products is as a surfactant and hydrotrope . As a surfactant, Sodium Xylenesulfonate helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively . As a hydrotrope, it plays a role in increasing the solubility of other ingredients, particularly in water-based formulations .
Synthesis Analysis
Currently, sulfonation reaction through a continuous reactor (such as a falling film reactor) is the most widely used method for preparing sulfonates . Generally, xylene and sulfur trioxide react through the reactor, then sodium hydroxide or sodium carbonate neutralizes, finally obtaining the product .
Molecular Structure Analysis
The molecular formula of Sodium Xylenesulfonate is C8H9NaO3S . The molecular weight is 208.21 g/mol . The InChI representation of the molecule is InChI=1S/C8H10O3S.Na/c1-6-3-4-8 (5-7 (6)2)12 (9,10)11;/h3-5H,1-2H3, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES representation is CC1=C (C=C (C=C1)S (=O) (=O) [O-])C. [Na+] .
Chemical Reactions Analysis
Sodium Xylenesulfonate is a hydrotrope, an organic compound that increases the ability of water to dissolve other molecules . This helps remove dirt from the skin and hair .
Physical And Chemical Properties Analysis
Sodium Xylenesulfonate appears as a white powder or a yellow liquid . It is soluble in water . It is stable under normal conditions .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Natrium-Xylol-Sulfonat
This compound (C8H9NaO3S) ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung und Industrie. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Forschung zu Tensiden
This compound: wird wegen seiner tensidischen Eigenschaften intensiv untersucht. Als Tensid hilft es, die Oberflächenspannung zwischen Wasser und Öl zu senken und verbessert so die Löslichkeit verschiedener Verbindungen. Diese Eigenschaft ist besonders vorteilhaft bei der Formulierung von Reinigungsmitteln und Waschmitteln .
Hydrotropie-Studien
Im Bereich der Hydrotropie wird this compound verwendet, um die Löslichkeit von schlecht löslichen Molekülen in Wasser zu erhöhen. Seine Fähigkeit, als Hydrotrop zu wirken, macht es zu einem interessanten Thema für die Verbesserung der Arzneimittelformulierung und -abgabe .
Kosmetikformulierung
Die Rolle der Verbindung in der Kosmetikwissenschaft ist bedeutend. Sie wird verwendet, um die Löslichkeit von Inhaltsstoffen in wasserbasierten Formulierungen zu verbessern, was für die Stabilität und Wirksamkeit von Kosmetikprodukten entscheidend ist .
Umweltwissenschaften
This compound ist auch in den Umweltwissenschaften relevant. Forscher untersuchen sein Potenzial für die Umweltbehebung, z. B. bei der Behandlung von öligem Abwasser, aufgrund seiner tensidischen Natur .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie kann this compound als Emulgator verwendet werden, um Lebensmittelprodukte zu stabilisieren und die Textur sowie die Haltbarkeit zu verbessern.
Pharmazeutische Forschung
In der pharmazeutischen Forschung werden die hydrotropen Eigenschaften von this compound genutzt, um die Löslichkeit und Bioverfügbarkeit von Arzneimitteln zu verbessern, was für die Entwicklung wirksamer Medikamente entscheidend ist .
Wirkmechanismus
Target of Action
Sodium xylenesulfonate, also known as Sodium Xylene Sulfonate or simply Xylenesulfonate, is a synthetic, water-soluble compound often used in cosmetic formulations . Its primary targets are the molecules of water and oil in these formulations . It plays a crucial role in increasing the solubility of other ingredients, particularly in water-based formulations .
Mode of Action
As a surfactant, Sodium Xylenesulfonate helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively . As a hydrotrope, it plays a role in increasing the solubility of other ingredients, particularly in water-based formulations . This increased solubility can enhance the effectiveness of other ingredients in the formulation.
Biochemical Pathways
Its primary function as a surfactant and hydrotrope suggests that it primarily affects the solubility and distribution of other ingredients in a formulation . By increasing the solubility of these ingredients, Sodium Xylenesulfonate can enhance their bioavailability and effectiveness.
Pharmacokinetics
By increasing their solubility, Sodium Xylenesulfonate can enhance the absorption and distribution of these ingredients, potentially improving their bioavailability .
Result of Action
The primary result of Sodium Xylenesulfonate’s action is an increase in the solubility of other ingredients in a formulation . This can enhance the effectiveness of these ingredients, allowing them to be more evenly distributed and more readily absorbed. In the context of cosmetic products, this can result in more effective cleansing and improved product performance .
Action Environment
The action of Sodium Xylenesulfonate can be influenced by various environmental factors. For instance, it can raise the cloud point of the solution, allowing clear liquids to be obtained at higher temperatures . This suggests that temperature can influence the compound’s action, efficacy, and stability . , indicating that it can maintain its effectiveness in a variety of environmental conditions.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium xylenesulfonate is used as a hydrotrope, an organic compound that increases the ability of water to dissolve other molecules
Cellular Effects
Sodium xylenesulfonate is generally considered safe and non-irritating at the concentrations used in cosmetics . It may cause irritation to the eyes, skin, and respiratory tract in higher concentrations
Molecular Mechanism
The molecular mechanism of sodium xylenesulfonate is primarily related to its role as a hydrotrope. It helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively
Transport and Distribution
Sodium xylenesulfonate is a water-soluble compound, suggesting that it can be easily transported and distributed within cells and tissues
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium xylenesulfonate can be synthesized by sulfonation of xylene followed by neutralization with sodium hydroxide.", "Starting Materials": ["Xylene", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": [ {"Step 1": "Xylene is added to sulfuric acid and heated to 120-130°C."}, {"Step 2": "Sulfonation of xylene occurs, yielding xylenesulfonic acid."}, {"Step 3": "The reaction mixture is cooled and diluted with water."}, {"Step 4": "Sodium hydroxide is added to the mixture until pH reaches 7-8."}, {"Step 5": "The mixture is filtered to remove any impurities."}, {"Step 6": "The filtrate is concentrated to obtain Sodium xylenesulfonate."} ] } | |
CAS-Nummer |
1300-72-7 |
Molekularformel |
C8H9NaO3S |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
sodium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AUIXNZFZSGLHKP-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |
Siedepunkt |
157 °C |
melting_point |
27 °C |
Andere CAS-Nummern |
618-01-9 1300-72-7 |
Physikalische Beschreibung |
Liquid |
Löslichkeit |
Solubility in water, g/100ml at 20 °C: 40 |
Synonyme |
Dimethylbenzenesulfonic Acid Sodium Salt; Conco SXS; Cyclophil SXS 30; Eltesol SX 30; Eltesol SX 93; FAC 2; Kemmat SN 18; Naxonate; Naxonate 4L; Naxonate G; Naxonate SX; Richonate SXS; SXS 40; Sodium Dimethylbenzenesulfonate; Sodium Xylenesulfate; So |
Dampfdichte |
Relative vapor density (air = 1): 6.45 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



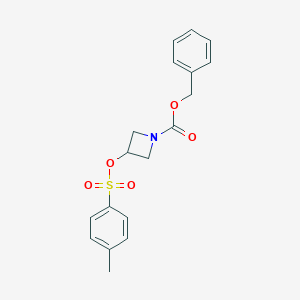
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

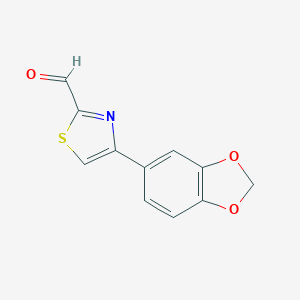
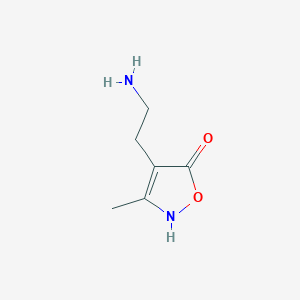
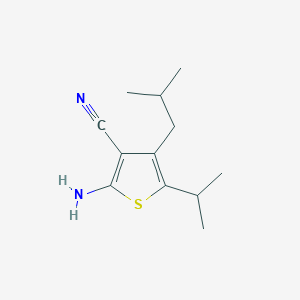

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

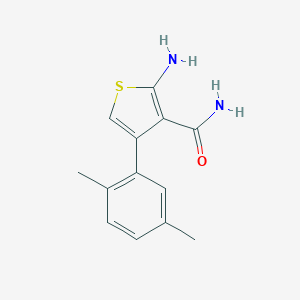
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)